Sulindac sulfide

Beschreibung

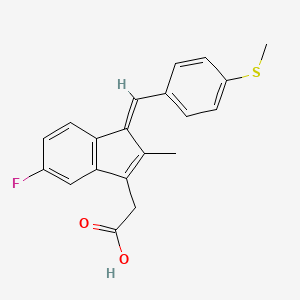

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FO2S/c1-12-17(9-13-3-6-15(24-2)7-4-13)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWHFZJPXXOYNR-MFOYZWKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C1=CC3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0049078 | |

| Record name | Sulindac sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49627-27-2, 32004-67-4 | |

| Record name | Sulindac sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49627-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulindac sulfide, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049627272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulindac sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Z)-5-fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULINDAC SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UVA8S2DEY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Sulindac Sulfide in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulindac (B1681787), a non-steroidal anti-inflammatory drug (NSAID), has long been recognized for its potent anti-inflammatory properties. Its active metabolite, sulindac sulfide (B99878), is not only a powerful inhibitor of cyclooxygenase (COX) enzymes but also possesses significant antineoplastic capabilities that have garnered substantial interest in the field of oncology.[1][2] Compelling evidence indicates that the anticancer effects of sulindac sulfide are multifaceted and often occur through COX-independent mechanisms, making it a promising agent for cancer chemoprevention and therapy.[2][3] This document provides a comprehensive technical overview of the core molecular mechanisms by which this compound exerts its effects on cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways.

Core Mechanism: cGMP Phosphodiesterase (PDE) Inhibition

A primary COX-independent mechanism of this compound is the inhibition of cyclic guanosine (B1672433) monophosphate (cGMP) phosphodiesterases (PDEs), particularly PDE5.[4][5][6] Many breast and colon cancer cells overexpress PDE5 compared to their normal counterparts.[7][8]

-

Action: this compound inhibits the enzymatic activity of cGMP-degrading PDEs.[4][9] This inhibition prevents the hydrolysis of cGMP to GMP.

-

Result: The intracellular concentration of cGMP increases.[5][7]

-

Downstream Effect: Elevated cGMP levels lead to the activation of cGMP-dependent protein kinase (PKG).[5][10]

This activation of the cGMP/PKG signaling cascade is a central event that triggers several downstream anti-cancer pathways. Notably, this compound does not typically activate this pathway in normal, non-tumorigenic cells.[8][10]

Key Downstream Anti-Cancer Pathways

Suppression of Wnt/β-Catenin Signaling

The activation of the cGMP/PKG pathway by this compound directly leads to the suppression of the oncogenic Wnt/β-catenin signaling pathway, which is frequently dysregulated in colorectal and other cancers.[8][11]

-

Mechanism: PKG activation results in the transcriptional suppression of the β-catenin gene (CTNNB1).[8] This leads to reduced β-catenin mRNA and protein levels.[8][11]

-

Consequences: The decrease in nuclear β-catenin reduces its binding to T-cell factor (TCF), a key transcriptional complex.[11] This, in turn, downregulates the expression of critical target genes that control cell proliferation and survival, including:

References

- 1. Inhibition of cell transformation by this compound is confined to specific oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NSAID Sulindac and Its Analogs Bind RXRα and Inhibit RXRα-dependent AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Colon tumor cell growth inhibitory activity of this compound and other NSAIDs is associated with PDE5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound selectively inhibits growth and induces apoptosis of human breast tumor cells by PDE5 inhibition, elevation of cGMP, and activation of PKG - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of PDE5 by this compound selectively induces apoptosis and attenuates oncogenic Wnt/β-catenin mediated transcription in human breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound selectively inhibits growth and induces apoptosis of human breast tumor cells by phosphodiesterase 5 inhibition, elevation of cyclic GMP, and activation of protein kinase G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. A Novel Sulindac Derivative that Potently Suppresses Colon Tumor Cell Growth by Inhibiting cGMP Phosphodiesterase and β-Catenin Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Intervening in β-catenin signaling by sulindac inhibits S100A4-dependent colon cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sulindac selectively inhibits colon tumor cell growth by activating the cGMP/PKG pathway to suppress Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sulindac suppresses β-catenin expression in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the COX-Independent Anticancer Effects of Sulindac Sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulindac (B1681787) is a non-steroidal anti-inflammatory drug (NSAID) that has long been recognized for its cancer chemopreventive properties. It is a prodrug that is metabolized in the body to its active form, Sulindac sulfide (B99878) (SS), a potent inhibitor of cyclooxygenase (COX) enzymes.[1][2] While the anti-inflammatory and some of the anticancer effects of NSAIDs are attributed to the inhibition of COX and subsequent reduction in prostaglandin (B15479496) synthesis, a significant body of evidence points to powerful anticancer activities that are independent of this pathway.[1][3][4] These COX-independent mechanisms are of particular interest because they offer the potential to develop safer and more efficacious anticancer agents that circumvent the gastrointestinal, renal, and cardiovascular toxicities associated with long-term COX inhibition.[3][4] This guide provides an in-depth exploration of the core COX-independent mechanisms of action of Sulindac sulfide, presenting key quantitative data, detailed experimental protocols, and visual representations of the critical signaling pathways involved.

Core COX-Independent Mechanisms of Action

This compound exerts its anticancer effects through a multi-pronged, COX-independent approach, primarily targeting key signaling pathways that are fundamental to cancer cell proliferation, survival, and invasion.

Inhibition of cGMP Phosphodiesterase (PDE) and Activation of the cGMP/PKG Pathway

A primary COX-independent mechanism of this compound is the inhibition of cyclic guanosine (B1672433) monophosphate (cGMP) phosphodiesterases (PDEs), particularly the cGMP-specific PDE5 isozyme.[3][5][6]

-

Mechanism: Cancer cells, especially those of the colon and breast, often overexpress PDE5 compared to their normal counterparts.[3][5][6] this compound selectively inhibits the cGMP hydrolyzing activity of PDE5 in tumor cells.[3][5][6][7] This inhibition leads to an accumulation of intracellular cGMP, which in turn activates its downstream effector, cGMP-dependent protein kinase (PKG).[3][5][7][8] The activation of this cGMP/PKG signaling cascade is a critical event that triggers downstream antiproliferative and pro-apoptotic effects.[3][5][7] Notably, this compound does not significantly affect cGMP PDE activity or cGMP levels in normal cells that do not overexpress PDE5, contributing to its tumor-selective action.[3][5][7]

Suppression of Oncogenic Wnt/β-catenin Signaling

The activation of the cGMP/PKG pathway by this compound directly leads to the attenuation of the Wnt/β-catenin signaling pathway, a critical driver of tumorigenesis in many cancers, particularly colorectal cancer.

-

Mechanism: Activated PKG can directly phosphorylate β-catenin, which promotes its proteasomal degradation.[9][10] Furthermore, this compound treatment has been shown to decrease both β-catenin mRNA and total protein levels.[5][9][10] This reduction in cellular β-catenin prevents its translocation to the nucleus, thereby decreasing its ability to act as a co-activator for the T-cell factor/lymphoid enhancer factor (Tcf/Lef) family of transcription factors.[5][6][9][10] The resulting downregulation of critical Tcf/Lef target genes, such as Cyclin D1 (regulating cell proliferation) and Survivin (inhibiting apoptosis), is a key mechanism behind the anticancer effects of this compound.[5][6] Studies have confirmed that Sulindac metabolites can induce this degradation of β-catenin through both caspase-dependent and proteasome-dependent mechanisms, independent of COX activity.[11][12]

Inhibition of Ras Signaling

This compound has been shown to directly interfere with the Ras signaling cascade, a pathway frequently mutated and activated in various cancers.

-

Mechanism: Studies have demonstrated that this compound can directly bind to the Ras protein (p21ras) in a non-covalent manner.[13] This interaction physically obstructs the binding of Ras to its primary downstream effector, c-Raf-1 kinase, thereby inhibiting the activation of the entire Ras/Raf/MEK/ERK signaling pathway.[13][14] More recent findings have uncovered a novel mechanism involving microRNAs. This compound upregulates the expression of the tumor-suppressive microRNA let-7b.[15][16][17] Let-7b directly targets K-Ras mRNA for repression, effectively disrupting a positive feedback loop where K-Ras signaling normally suppresses let-7b via the ERK/LIN28B axis.[15][16] By restoring let-7b levels, this compound provides an additional layer of K-Ras inhibition.

Induction of Apoptosis via the Death Receptor Pathway

In addition to promoting apoptosis through the inhibition of pro-survival pathways, this compound can also directly activate the extrinsic apoptosis pathway.

-

Mechanism: this compound has been found to specifically up-regulate the expression of Death Receptor 5 (DR5) at both the mRNA and protein levels in colon and prostate cancer cells.[18][19] Increased DR5 on the cell surface sensitizes the cells to apoptosis. The engagement of this pathway leads to the recruitment of adaptor proteins and the activation of the initiator caspase, caspase-8, which then triggers the executioner caspase cascade, culminating in apoptosis.[18][19] This action provides a direct, pro-apoptotic signal that is independent of its other pathway interventions.

Modulation of NF-κB Signaling

The effect of this compound on the NF-κB pathway is complex and appears to be context-dependent.

-

Inhibition: Several studies report that this compound can inhibit NF-κB signaling.[20][21] This is significant as NF-κB is a key regulator of inflammation, cell survival, and invasion. By inhibiting NF-κB, this compound can suppress the transcription of specific microRNAs (e.g., miR-10b, miR-21) that are known to promote tumor cell invasion and metastasis.[20]

-

Activation: Conversely, other research has shown that under certain conditions, this compound can induce NF-κB signaling in colon cancer cells, leading to the upregulation of pro-inflammatory factors like IL-8.[22] This paradoxical effect may contribute to some of the gastrointestinal side effects observed with sulindac use and highlights the complexity of its pharmacological actions.[22]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the COX-independent effects of this compound.

Table 1: IC50 Values for Growth Inhibition by this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | ~40-80 (time-dependent) | [23] |

| MDA-MB-231 | Breast Cancer | 60 - 85 | [3] |

| ZR75-1 | Breast Cancer | 60 - 85 | [3] |

| HCT116 | Colon Cancer | ~40-90 | [24] |

| SW480 | Colon Cancer | ~40-90 | [24] |

| HT29 | Colon Cancer | ~49 (for cGMP hydrolysis) | [25] |

Table 2: Effects of this compound on the cGMP/PKG Pathway

| Parameter | Cell Line | Effect | Concentration | Reference |

| cGMP PDE Hydrolysis | HT29 Lysates | IC50 = 49 µM | 49 µM | [25] |

| cGMP PDE Hydrolysis | Breast Tumor Lysates | Inhibition | 60 - 85 µM | [3] |

| Intracellular cGMP | HCT116 | Increased Levels | 25 - 100 µM | [8] |

| Intracellular cGMP | Breast Tumor Cells | Increased Levels | 60 - 85 µM | [3] |

| PKG Activation (VASP Phos.) | HCT116 | Time/Dose-dependent Increase | 50 - 100 µM | [8] |

Table 3: Effects of this compound on Wnt/β-catenin Signaling

| Parameter | Cell Line | Effect | Concentration | Reference |

| Tcf/Lef Activity | ZR75-1 | 40-45% Reduction | 100 µM | [10] |

| Nuclear β-catenin | MDA-MB-231, ZR75-1 | Decreased Levels | 100 µM | [9][10] |

| Total β-catenin Protein | SW480, HCT116 | Time-dependent Loss | 100-200 µM | [11] |

| β-catenin mRNA | HCT116 | Dose-dependent Decrease | 50 - 100 µM | [8] |

| Survivin Expression | MDA-MB-231 | Reduced Protein Levels | 100 µM | [9][10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of common protocols used in the cited research.

Cell Viability and Proliferation Assays

-

Objective: To determine the effect of this compound on cancer cell growth.

-

Methodology:

-

Cells (e.g., MCF-7, HCT116) are seeded in 96-well plates and allowed to adhere overnight.

-

The medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0-200 µM) or a vehicle control (e.g., DMSO).

-

Cells are incubated for specified time points (e.g., 24, 48, 72 hours).

-

A reagent such as Cell Counting Kit-8 (CCK-8) or MTT is added to each well and incubated according to the manufacturer's instructions.

-

The absorbance is measured using a microplate reader at the appropriate wavelength.

-

Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by non-linear regression analysis.

-

Apoptosis Assays

-

Objective: To quantify the induction of apoptosis by this compound.

-

Methodology (Annexin V-FITC/PI Staining):

-

Cells are seeded in 6-well plates and treated with this compound for a specified time (e.g., 48-72 hours).

-

Both floating and adherent cells are collected, washed with cold PBS.

-

Cells are resuspended in 1X Binding Buffer provided in a commercial kit (e.g., Annexin V-FITC Apoptosis Detection Kit).

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

The mixture is incubated in the dark at room temperature for 15-30 minutes.

-

Samples are analyzed immediately by flow cytometry. Annexin V-positive/PI-negative cells are scored as early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

-

Western Blot Analysis

-

Objective: To measure changes in the expression levels of specific proteins.

-

Methodology:

-

Cells are treated with this compound, then harvested and washed with PBS.

-

Total protein is extracted using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein (e.g., 20-50 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., β-catenin, survivin, DR5, p-VASP, Sp1, β-actin).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.

-

cGMP PDE Activity Assay

-

Objective: To measure the inhibitory effect of this compound on PDE activity.

-

Methodology:

-

Cell lysates are prepared from tumor cells.

-

The assay is performed using a commercial PDE activity assay kit, often based on the cleavage of a fluorescently labeled cGMP substrate.

-

Lysates are incubated with the cGMP substrate in the presence of various concentrations of this compound.

-

The reaction is stopped, and the fluorescence of the product is measured.

-

Inhibition curves are generated to calculate the IC50 value of this compound.

-

Tcf/Lef Luciferase Reporter Assay

-

Objective: To measure the transcriptional activity of the Wnt/β-catenin pathway.

-

Methodology:

-

Cells are transiently co-transfected with a Tcf/Lef-responsive firefly luciferase reporter plasmid (e.g., TOPflash) and a control plasmid expressing Renilla luciferase (for normalization).

-

After transfection, cells are treated with this compound for a specified duration (e.g., 24 hours).

-

Cell lysates are prepared, and both firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

The ratio of firefly to Renilla luciferase activity is calculated to determine the relative Tcf/Lef transcriptional activity.

-

Conclusion and Future Directions

The evidence is compelling that this compound possesses potent anticancer activities that are mediated through multiple signaling pathways independent of its well-known COX-inhibitory function. The convergence of its effects on the cGMP/PKG, Wnt/β-catenin, and Ras signaling pathways, coupled with its ability to directly induce apoptosis via death receptors, underscores its efficacy as a multi-targeted agent.

The tumor-selective nature of some of these mechanisms, such as the targeting of overexpressed PDE5, is particularly promising.[3][5] This body of research provides a strong rationale for the design and development of new anticancer drugs based on the sulindac scaffold. By chemically modifying the structure to eliminate COX-binding and its associated toxicities while enhancing activity against these COX-independent targets, it may be possible to create safer and more potent agents for cancer chemoprevention and therapy.[4][26][27] Future work should continue to dissect these complex pathways, identify predictive biomarkers for patient sensitivity, and advance novel, non-COX-inhibitory sulindac derivatives into clinical evaluation.

References

- 1. COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. This compound selectively inhibits growth and induces apoptosis of human breast tumor cells by PDE5 inhibition, elevation of cGMP, and activation of PKG - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Sulindac Derivative That Does Not Inhibit Cyclooxygenases but Potently Inhibits Colon Tumor Cell Growth and Induces Apoptosis with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulindac selectively inhibits colon tumor cell growth by activating the cGMP/PKG pathway to suppress Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Colon tumor cell growth-inhibitory activity of this compound and other nonsteroidal anti-inflammatory drugs is associated with phosphodiesterase 5 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sulindac selectively inhibits colon tumor cell growth by activating the cGMP/PKG pathway to suppress Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Inhibition of PDE5 by this compound selectively induces apoptosis and attenuates oncogenic Wnt/β-catenin mediated transcription in human breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Sulindac metabolites induce caspase- and proteasome-dependent degradation of beta-catenin protein in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound inhibits Ras signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Sulindac as a precision microRNA modulator in early-stage K-Ras-driven oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound Suppresses Oncogenic Transformation Through let-7b-Mediated Repression of K-Ras Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound suppresses oncogenic transformation through let-7b-mediated repression of K-Ras signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound-induced apoptosis involves death receptor 5 and the caspase 8-dependent pathway in human colon and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound Differentially Induces Apoptosis in Smac-Proficient and -Deficient Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sulindac inhibits tumor cell invasion by suppressing NF-κB mediated transcription of microRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound as a non-immune suppressive γ-secretase modulator to target triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Sulindac activates NF-κB signaling in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Effects of this compound on proliferation and apoptosis of human breast cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. A Novel Sulindac Derivative that Potently Suppresses Colon Tumor Cell Growth by Inhibiting cGMP Phosphodiesterase and β-Catenin Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

Sulindac Sulfide Signaling in Colorectal Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular signaling pathways modulated by Sulindac (B1681787) sulfide (B99878), the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Sulindac, in the context of colorectal cancer (CRC). It is designed to be a comprehensive resource, detailing the mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols to facilitate further research and drug development efforts in this field.

Core Signaling Pathways of Sulindac Sulfide in Colorectal Cancer

This compound exerts its anti-neoplastic effects in colorectal cancer through the modulation of several critical signaling pathways. While historically recognized for its cyclooxygenase (COX) inhibitory activity, a significant body of evidence now points towards COX-independent mechanisms being central to its efficacy in CRC. The primary pathways implicated include the cGMP/PKG pathway, the Wnt/β-catenin signaling cascade, and the NF-κB signaling pathway.

The cGMP/PKG Signaling Pathway

A primary mechanism of action for this compound in colorectal cancer cells is the inhibition of cyclic guanosome monophosphate (cGMP) phosphodiesterases (PDEs), particularly PDE5.[1][2][3] This inhibition leads to an accumulation of intracellular cGMP, which in turn activates cGMP-dependent protein kinase (PKG).[1][4] The activation of the cGMP/PKG pathway is a critical event that triggers downstream anti-tumorigenic effects, including the induction of apoptosis and inhibition of proliferation.[1][5] Notably, this effect is selective for tumor cells, as normal colonocytes are less sensitive to this compound-mediated activation of this pathway.[1][5]

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is frequently dysregulated in colorectal cancer, leading to the accumulation of nuclear β-catenin, which then acts as a transcriptional co-activator to drive the expression of oncogenes. This compound has been shown to suppress this pathway.[4][5][6] The activation of the cGMP/PKG pathway by this compound leads to the transcriptional suppression of β-catenin.[4][5] This reduction in β-catenin levels results in decreased T-cell factor (TCF)-mediated transcriptional activity, leading to the downregulation of key target genes involved in cell proliferation and survival, such as cyclin D1 and survivin.[3][5][7]

The NF-κB Signaling Pathway

The transcription factor NF-κB is a critical regulator of inflammation and is often constitutively active in colorectal cancer, promoting cell survival and proliferation. Interestingly, studies have shown that this compound can have a dual effect on this pathway. While some research indicates that this compound can inhibit TNFα-induced NF-κB activation, other studies have demonstrated that it can also induce pro-inflammatory NF-κB signaling in some contexts.[8][9] This induction of NF-κB can lead to the upregulation of pro-inflammatory genes like IL-8.[8] The precise context and cellular conditions that determine whether this compound inhibits or activates NF-κB signaling require further investigation. It has been proposed that this pro-inflammatory effect may contribute to the gastrointestinal side effects of NSAIDs.[8]

References

- 1. Sulindac selectively inhibits colon tumor cell growth by activating the cGMP/PKG pathway to suppress Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Colon tumor cell growth inhibitory activity of this compound and other NSAIDs is associated with PDE5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Colon tumor cell growth-inhibitory activity of this compound and other nonsteroidal anti-inflammatory drugs is associated with phosphodiesterase 5 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulindac selectively inhibits colon tumor cell growth by activating the cGMP/PKG pathway to suppress Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Intervening in β-catenin signaling by sulindac inhibits S100A4-dependent colon cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sulindac targets nuclear beta-catenin accumulation and Wnt signalling in adenomas of patients with familial adenomatous polyposis and in human colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sulindac activates NF-κB signaling in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulindac activates NF-κB signaling in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Prodrug Advantage: A Technical Guide to the Discovery and Development of Sulindac

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulindac (B1681787), a non-steroidal anti-inflammatory drug (NSAID), represents a significant case study in prodrug design and development. Patented in 1969 and approved for medical use in 1976, its development hinged on the innovative concept of creating an inactive precursor that undergoes metabolic activation to its pharmacologically potent form, thereby optimizing its therapeutic index.[1] This technical guide provides an in-depth exploration of the discovery, synthesis, mechanism of action, and clinical development of Sulindac, with a core focus on its identity as a prodrug. It details the experimental methodologies that underpinned its evaluation and presents key quantitative data in a structured format for clarity and comparative analysis.

Discovery and Rationale for a Prodrug Approach

The development of NSAIDs in the mid-20th century was driven by the need for effective treatments for chronic inflammatory conditions like rheumatoid arthritis and osteoarthritis.[2][3] A primary challenge with early NSAIDs, such as aspirin (B1665792), was significant gastrointestinal (GI) toxicity.[4] The development of Sulindac was rooted in the hypothesis that a prodrug, inactive in the GI tract, could be absorbed and subsequently converted to its active form in the liver, potentially sparing the gastric mucosa from direct irritation.[1][5] This strategy aimed to reduce local prostaglandin (B15479496) inhibition in the stomach, a key factor in NSAID-induced gastropathy.

Sulindac was designed as a sulfoxide (B87167) derivative of an indene (B144670) acetic acid.[5] The core concept was that the sulfoxide moiety would be metabolically reduced in the body to a sulfide (B99878), which would be the active anti-inflammatory agent.[6] This bioactivation was thought to occur systemically after absorption, minimizing direct contact of the active drug with the stomach lining.[1]

Synthesis of Sulindac

The chemical synthesis of Sulindac involves a multi-step process. While several specific pathways exist, a common route is outlined below:

-

Formation of an Indanone Intermediate : The synthesis often begins with a reaction between p-fluorobenzyl chloride and diethyl methylmalonate.[1] This is followed by saponification, decarboxylation, and cyclization using polyphosphoric acid to yield 5-fluoro-2-methyl-3-indanone.[1][6]

-

Creation of the Indene Acetic Acid Scaffold : A Knoevenagel or Reformatsky reaction is performed on the indanone intermediate to introduce the acetic acid side chain, forming an indene structure.[1]

-

Condensation : The active methylene (B1212753) group of the indene acetic acid is then condensed with p-methylthiobenzaldehyde.

-

Oxidation to Prodrug : The final step is the critical oxidation of the sulfide group to a sulfoxide using an oxidizing agent like sodium metaperiodate, yielding the Sulindac prodrug.[1]

Pharmacology and Mechanism of Action

Sulindac itself is a pharmacologically inactive prodrug.[6][7] Its therapeutic effects are mediated by its metabolites, primarily Sulindac sulfide.

Metabolic Activation Pathway

Upon oral administration, Sulindac is absorbed and undergoes extensive metabolism. The primary metabolic transformations involve the sulfoxide group:[8][9]

-

Reversible Reduction : Liver enzymes, and potentially gut flora, reduce Sulindac (a sulfoxide) to its active metabolite, This compound .[9][10] This is the key activation step responsible for its anti-inflammatory effects.[11]

-

Irreversible Oxidation : Sulindac can also be oxidized by the cytochrome P450 system to form an inactive metabolite, Sulindac sulfone .[9][12][13]

This metabolic pathway, particularly the reversible reduction to the active sulfide and its subsequent enterohepatic circulation, is thought to maintain constant blood levels of the active drug while reducing GI side effects.[1][5]

Mechanism of Action: COX Inhibition

The primary mechanism of action for Sulindac's anti-inflammatory, analgesic, and antipyretic properties is the inhibition of cyclooxygenase (COX) enzymes by its active sulfide metabolite.[5][6]

Arachidonic acid, released from cell membranes, is converted by COX-1 and COX-2 into prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever.[6] this compound is a non-selective inhibitor of both COX-1 and COX-2, thereby blocking prostaglandin synthesis.[1][14]

-

COX-1 is constitutively expressed and plays a role in homeostatic functions, including protecting the gastric mucosa and maintaining kidney function.

-

COX-2 is typically induced at sites of inflammation.

By inhibiting both isoforms, this compound effectively reduces inflammation but also carries the risk of side effects associated with COX-1 inhibition.[6]

COX-Independent Mechanisms

In addition to COX inhibition, research has revealed that Sulindac and its metabolites, particularly the sulfone, may have anti-cancer properties that are independent of prostaglandin synthesis. These mechanisms are particularly relevant to its use in reducing polyp growth in Familial Adenomatous Polyposis (FAP).[12] They include the induction of apoptosis (programmed cell death) and modulation of signaling pathways like NF-κB and Wnt/β-catenin.[6]

Pharmacokinetics

The prodrug nature of Sulindac significantly influences its pharmacokinetic profile. Following oral administration, it is well absorbed (~90%).[1]

| Parameter | Sulindac (Prodrug) | This compound (Active) | Sulindac Sulfone (Inactive) | Reference(s) |

| Tmax (Peak Plasma Time) | ~2 hours | ~4 hours | ~4 hours | |

| Elimination Half-life (t½) | ~7.8 hours | ~16.4 hours | Variable, prolonged | [1] |

| Plasma Protein Binding | ~93% | ~98% | ~95% | [8] |

| Primary Route of Elimination | Renal (as glucuronide conjugates) | Fecal (via biliary excretion) | Renal (as glucuronide conjugates) | [1][10] |

| Pharmacological Activity | Inactive | Anti-inflammatory | Antiproliferative (COX-independent) | [7][10] |

Table 1: Summary of Pharmacokinetic Parameters for Sulindac and its Major Metabolites.

Preclinical and Clinical Development

The development of Sulindac followed a standard pharmaceutical pipeline, from preclinical evaluation to multi-phase clinical trials.

Preclinical Evaluation

Preclinical studies were essential to validate the anti-inflammatory activity and safety profile of Sulindac. Key assays included in vitro COX inhibition studies to confirm the activity of the sulfide metabolite and in vivo models of inflammation, such as the carrageenan-induced rat paw edema model, to demonstrate efficacy.

Clinical Trials

Clinical trials demonstrated Sulindac's efficacy in treating inflammatory conditions. Early trials compared Sulindac to aspirin and a placebo.

| Trial / Study | Condition | Dosage | Key Findings | Reference(s) |

| Huskisson & Scott (1978) | Rheumatoid Arthritis & Osteoarthritis | 300-400 mg/day | At least as effective as aspirin, with a lower incidence of gastric side effects. Effective within 24 hours. | [2][4] |

| Giardiello et al. (1993) | Familial Adenomatous Polyposis (FAP) | 150 mg twice daily | Significant decrease in the mean number (to 44% of baseline) and diameter (to 35% of baseline) of colorectal polyps compared to placebo. | |

| Oyemade & Onadeko (1979) | Musculo-skeletal diseases | 200 mg twice daily | Showed the same efficiency as ibuprofen (B1674241) (400 mg 3x/day) and aspirin (600 mg 3x/day) with fewer side effects and twice-daily dosing. |

Table 2: Summary of Key Clinical Trial Data for Sulindac.

Detailed Experimental Protocols

The following sections describe generalized but detailed protocols representative of the key experiments used in the development and characterization of Sulindac.

Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This widely used preclinical model assesses acute anti-inflammatory activity.

-

Objective : To determine the ability of a test compound (e.g., Sulindac) to reduce acute inflammation in a rodent model.

-

Materials :

-

Wistar or Sprague-Dawley rats (150-200g).

-

1% (w/v) solution of lambda-carrageenan in sterile saline.

-

Test compound (Sulindac) and vehicle control (e.g., 0.5% carboxymethyl cellulose).

-

Positive control (e.g., Indomethacin, 10 mg/kg).

-

Plethysmometer for measuring paw volume.

-

-

Procedure :

-

Acclimatization : Animals are acclimatized to laboratory conditions for at least one week. They are fasted overnight before the experiment with free access to water.

-

Grouping : Animals are randomly divided into groups (n=6 per group): Vehicle Control, Positive Control, and Test Compound group(s) at various doses.

-

Baseline Measurement : The initial volume of the right hind paw of each rat is measured up to a specific anatomical mark (the lateral malleolus) using a plethysmometer (V₀).

-

Drug Administration : The test compound, positive control, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) 60 minutes prior to carrageenan injection.

-

Induction of Edema : 0.1 mL of 1% carrageenan solution is injected into the sub-plantar surface of the right hind paw.

-

Paw Volume Measurement : The paw volume is measured again at 1, 2, 3, 4, and 5 hours post-carrageenan injection (Vₜ).

-

-

Data Analysis :

-

The volume of edema is calculated as the difference between the paw volume at time 't' and the baseline volume (Vₜ - V₀).

-

The percentage inhibition of edema for the treated groups relative to the control group is calculated using the formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.

-

Protocol: In Vitro COX Inhibition Assay (Fluorometric/Colorimetric)

This assay determines the potency and selectivity of a compound against COX-1 and COX-2 enzymes.

-

Objective : To calculate the IC₅₀ (concentration causing 50% inhibition) of a test compound (e.g., this compound) for COX-1 and COX-2.

-

Materials :

-

Purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Heme cofactor.

-

Test compound (this compound) and known inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) dissolved in DMSO.

-

Arachidonic acid (substrate).

-

Detection reagents (e.g., fluorometric probe or reagents for EIA of PGE₂).

-

96-well microplate and plate reader.

-

-

Procedure :

-

Reagent Preparation : Prepare serial dilutions of the test compound and control inhibitors.

-

Enzyme Reaction Setup : In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to appropriate wells.

-

Inhibitor Pre-incubation : Add the test compound dilutions, control inhibitors, or vehicle (DMSO) to the wells. Incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation : Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Reaction Incubation : Incubate for a short, defined period (e.g., 2-10 minutes) at 37°C.

-

Reaction Termination : Stop the reaction by adding a stop solution (e.g., HCl).

-

Detection : Measure the product formation (e.g., prostaglandin) using a suitable method. For fluorometric assays, measure fluorescence at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 535/587 nm).

-

-

Data Analysis :

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

-

Protocol: Analysis of Sulindac and Metabolites in Plasma (HPLC)

This protocol is essential for pharmacokinetic studies.

-

Objective : To quantify the concentrations of Sulindac, this compound, and Sulindac sulfone in human plasma samples.

-

Materials :

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Photo-Diode Array (PDA) detector.

-

Reversed-phase C18 column.

-

Plasma samples from clinical study participants.

-

Reference standards for Sulindac, this compound, and Sulindac sulfone.

-

Acetonitrile, methanol, and buffer solutions (e.g., ammonium (B1175870) formate (B1220265) or acetate (B1210297) buffer).

-

Internal standard (e.g., a structurally similar but distinct compound).

-

-

Procedure :

-

Sample Preparation :

-

To a 1 mL plasma sample, add the internal standard.

-

Deproteinize the plasma by adding acetonitrile, vortexing, and centrifuging to precipitate proteins.

-

Alternatively, use liquid-liquid extraction with a solvent like dichloromethane.

-

Evaporate the supernatant/organic layer to dryness under nitrogen and reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions :

-

Mobile Phase : A gradient or isocratic mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).

-

Flow Rate : Typically 0.4 - 1.0 mL/min.

-

Column Temperature : Maintained at a constant temperature (e.g., 40°C).

-

Injection Volume : 10-20 µL.

-

Detection : Monitor the eluent at a specific UV wavelength where all compounds absorb (e.g., 328 nm).

-

-

Quantification :

-

Generate a calibration curve by spiking blank plasma with known concentrations of the three reference standards and the internal standard and processing them as described above.

-

Plot the peak area ratio (analyte/internal standard) against the concentration.

-

Quantify the analytes in the study samples by interpolating their peak area ratios from the calibration curve.

-

-

Conclusion

The development of Sulindac stands as a successful application of the prodrug concept to mitigate a major class-specific side effect of NSAIDs. By designing an inactive sulfoxide that is metabolically activated to the potent COX-inhibiting sulfide, its developers created a drug with a therapeutic profile comparable to its contemporaries but with an improved gastrointestinal safety profile. The subsequent discovery of COX-independent anti-neoplastic effects has further extended its utility, particularly in the chemoprevention of colorectal adenomas in high-risk populations. The journey of Sulindac from rational design to clinical staple provides enduring lessons for modern drug discovery, emphasizing the power of integrating medicinal chemistry, metabolism, and clinical science to optimize drug efficacy and safety.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of sulindac and metabolites in plasma and urine by high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. Simultaneous determination of sulindac and its metabolites this compound and sulindac sulfone in human plasma by a sensitive UPLC-PDA method for a pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-protocol.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Measurement of sulindac and its metabolites in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NSAID-Induced Enteropathy in Rheumatoid Arthritis Patients with Chronic Occult Gastrointestinal Bleeding: A Prospective Capsule Endoscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. USE OF NON-STEROIDAL ANTI-INFLAMMATORY DRUGS IN PATIENTS WITH ADVANCED ACTIVE RHEUMATOID ARTHRITIS - PMC [pmc.ncbi.nlm.nih.gov]

Sulindac Sulfide as a cGMP Phosphodiesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulindac (B1681787) is a non-steroidal anti-inflammatory drug (NSAID) that has long been used for its anti-inflammatory and analgesic properties. It is a prodrug that is metabolized in the body into two main forms: sulindac sulfide (B99878) and sulindac sulfone. While sulindac's anti-inflammatory effects are primarily attributed to the cyclooxygenase (COX) inhibitory activity of sulindac sulfide, a growing body of evidence has revealed a COX-independent mechanism of action for this active metabolite.[1][2][3] This guide focuses on the role of this compound as an inhibitor of cyclic guanosine (B1672433) monophosphate (cGMP) phosphodiesterases (PDEs), a mechanism that is increasingly implicated in its promising antineoplastic activities.[1][4][5] By targeting cGMP-degrading enzymes, this compound can modulate downstream signaling pathways that regulate cell growth, proliferation, and apoptosis, particularly in cancer cells.[4][5][6] This document provides a technical overview of the cGMP signaling pathway, the inhibitory action of this compound on specific PDE isozymes, detailed experimental protocols for assessing its activity, and a summary of its downstream cellular effects.

The cGMP Signaling Pathway

Cyclic GMP is a crucial second messenger involved in various physiological processes. Its intracellular concentration is tightly regulated by the balance between its synthesis by guanylate cyclases (GCs) and its degradation by phosphodiesterases (PDEs). An increase in intracellular cGMP levels activates downstream effectors, most notably cGMP-dependent protein kinase (PKG), which in turn phosphorylates target proteins to elicit a cellular response.[1][7]

This compound's Inhibitory Profile Against PDE Isozymes

This compound has been shown to inhibit several PDE isozymes, with a notable preference for those that specifically hydrolyze cGMP. Its inhibitory activity is concentration-dependent, and the IC50 values (the concentration required to inhibit 50% of the enzyme's activity) vary across different PDE families. This selectivity is crucial as it dictates the specific cellular signaling pathways that are affected. The most sensitive isozyme to inhibition by this compound is PDE5.[1][8]

| PDE Isozyme | Substrate Specificity | This compound IC50 (µM) | Reference(s) |

| PDE1 | cGMP/cAMP | > 200 | [1] |

| PDE2 | cGMP/cAMP | 97 | [1] |

| PDE3 | cAMP > cGMP | 84 | [1] |

| PDE4 | cAMP | > 200 | [1] |

| PDE5 | cGMP | 38 | [1][8] |

| PDE6 | cGMP | > 200 | [1] |

| PDE7 | cAMP | > 200 | [1] |

| PDE8 | cAMP | > 200 | [1] |

| PDE9 | cGMP | Not Determined | [9] |

| PDE10 | cGMP/cAMP | Inhibited within a similar range as for tumor cell growth inhibition | [10] |

| PDE11 | cGMP/cAMP | > 200 | [1] |

| Table 1: Inhibitory Activity of this compound against PDE Isozymes. Data compiled from studies on recombinant PDE enzymes. |

Experimental Protocols

In Vitro PDE Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of a compound against a specific PDE isozyme. A widely used approach is the two-step radioassay.[11][12]

Detailed Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 10 mM MgCl2), the purified recombinant PDE enzyme, and varying concentrations of this compound (or vehicle control).[11]

-

Initiation: Initiate the reaction by adding a cGMP substrate solution containing a known amount of radiolabeled [3H]-cGMP.[11]

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10 minutes) to allow for enzymatic hydrolysis of cGMP.[11]

-

Termination: Stop the PDE reaction by boiling the tubes for 2 minutes, which denatures the PDE enzyme.[11]

-

Conversion to Adenosine: Add snake venom, which contains 5'-nucleotidase, to the reaction mixture and incubate at 30°C for 10 minutes. This step converts the [3H]-5'-GMP product to [3H]-guanosine.[11]

-

Separation: Add a slurry of Dowex anion exchange resin to the tubes. The resin binds the negatively charged, unreacted [3H]-cGMP, while the uncharged [3H]-guanosine remains in the supernatant.[11]

-

Quantification: Centrifuge the tubes to pellet the resin. Transfer the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.[12]

-

Data Analysis: The amount of radioactivity in the supernatant is proportional to the PDE activity. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Measurement of Intracellular cGMP Levels

This protocol outlines a common method for quantifying changes in intracellular cGMP levels in response to treatment with this compound, typically using a competitive enzyme-linked immunosorbent assay (ELISA).[13][14]

Detailed Methodology:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 30-60 minutes).[1][15]

-

Cell Lysis: Aspirate the culture medium and lyse the cells by adding a lysis buffer, such as 0.1 M HCl, to stop PDE activity and release intracellular contents.[14]

-

Sample Preparation: Scrape the cells and centrifuge the lysate to pellet cellular debris. The supernatant contains the intracellular cGMP.[16]

-

ELISA Procedure:

-

Add the cell lysates and a series of cGMP standards to the wells of a cGMP antibody-coated microplate.[13][14]

-

Add a fixed amount of HRP-conjugated cGMP to each well. This will compete with the cGMP in the sample for binding to the antibody.[13]

-

Incubate the plate to allow for competitive binding.[13]

-

Wash the plate to remove unbound reagents.[16]

-

Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.[13]

-

Stop the reaction with a stop solution.[13]

-

-

Data Acquisition and Analysis: Measure the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the amount of cGMP in the sample. Calculate the cGMP concentration in the samples by comparing their absorbance to the standard curve.[13][14]

Downstream Cellular Effects of this compound

The inhibition of cGMP-specific PDEs by this compound leads to an accumulation of intracellular cGMP, which in turn activates PKG.[1][4] This activation triggers a cascade of downstream signaling events that can culminate in various cellular responses, most notably the induction of apoptosis and inhibition of proliferation in cancer cells.[2][4][5]

| Cell Type | This compound Concentration (µM) | Observed Effect | Reference(s) |

| Human Breast Tumor Cells (SK-BR-3, ZR75-1, MDA-MB-231) | 60 - 85 | Inhibition of cell growth (IC50) | [1][2] |

| Human Breast Tumor Cells (MDA-MB-231) | ~100 | 2- to 3-fold increase in intracellular cGMP | [8] |

| Human Colon Tumor Cells (HCT116, HT29, SW480) | 60 - 80 | Inhibition of cell growth (IC50) | |

| Human Colon Tumor Cells (HCT116) | 80 | Time-dependent decrease in β-catenin, cyclin D1, and survivin expression | [6] |

| Normal Human Mammary Epithelial Cells (HMEC) | 163 | Inhibition of cell growth (IC50), significantly less sensitive than tumor cells | |

| Table 2: Cellular Effects of this compound in Cancer and Normal Cells. |

Key downstream effects include:

-

Suppression of Wnt/β-catenin Signaling: In colon and breast cancer cells, the cGMP/PKG pathway activation by this compound leads to the downregulation of β-catenin expression and its transcriptional activity. This results in decreased expression of target genes like cyclin D1 and survivin, which are critical for cell proliferation and survival, respectively.[4][5][6]

-

Activation of JNK Pathway: The cGMP/PKG pathway can also activate the c-Jun NH2-terminal kinase 1 (JNK1), a key regulator of apoptosis.[17][18]

-

Phosphorylation of VASP: Vasodilator-stimulated phosphoprotein (VASP) is a well-known substrate of PKG. Increased phosphorylation of VASP at Ser239 serves as a reliable biomarker for PKG activation in cells treated with this compound.[5][7]

Importantly, these effects are often selective for tumor cells, which may overexpress certain PDE isozymes like PDE5 compared to their normal counterparts.[1][4][19] This selectivity provides a therapeutic window and is a key area of investigation for developing safer and more effective cancer chemopreventive agents.

Conclusion

This compound exhibits significant antineoplastic properties through a COX-independent mechanism involving the inhibition of cGMP-degrading phosphodiesterases, particularly PDE5. This inhibition leads to the accumulation of intracellular cGMP and subsequent activation of the PKG signaling pathway. The downstream consequences include the suppression of pro-proliferative and anti-apoptotic pathways, such as the Wnt/β-catenin signaling cascade, ultimately leading to selective growth inhibition and apoptosis in cancer cells. The data and protocols presented in this guide offer a comprehensive technical resource for researchers and drug development professionals working to understand and leverage this promising therapeutic strategy. Further investigation into the selectivity and potency of sulindac derivatives as PDE inhibitors holds great potential for the development of novel cancer therapies with improved efficacy and safety profiles.

References

- 1. This compound selectively inhibits growth and induces apoptosis of human breast tumor cells by PDE5 inhibition, elevation of cGMP, and activation of PKG - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound selectively inhibits growth and induces apoptosis of human breast tumor cells by phosphodiesterase 5 inhibition, elevation of cyclic GMP, and activation of protein kinase G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound as a non-immune suppressive γ-secretase modulator to target triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulindac selectively inhibits colon tumor cell growth by activating the cGMP/PKG pathway to suppress Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of PDE5 by this compound selectively induces apoptosis and attenuates oncogenic Wnt/β-catenin mediated transcription in human breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cGMP-Dependent Protein Kinase Contributes to Hydrogen Sulfide-Stimulated Vasorelaxation | PLOS One [journals.plos.org]

- 8. BioKB - Publication [biokb.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

- 10. A Novel Sulindac Derivative that Potently Suppresses Colon Tumor Cell Growth by Inhibiting cGMP Phosphodiesterase and β-Catenin Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of intracellular cyclic GMP levels [bio-protocol.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Cyclic GMP mediates apoptosis induced by sulindac derivatives via activation of c-Jun NH2-terminal kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Colon tumor cell growth-inhibitory activity of this compound and other nonsteroidal anti-inflammatory drugs is associated with phosphodiesterase 5 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Sulindac Sulfide in Inducing Apoptosis in Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulindac (B1681787), a non-steroidal anti-inflammatory drug (NSAID), has demonstrated significant anti-neoplastic properties. Its active metabolite, Sulindac sulfide (B99878), induces apoptosis in various tumor cells through mechanisms that are largely independent of its cyclooxygenase (COX) inhibitory activity. This technical guide provides an in-depth exploration of the molecular pathways and experimental evidence underlying Sulindac sulfide-induced apoptosis. Key mechanisms include the inhibition of cyclic GMP (cGMP) phosphodiesterase (PDE), leading to the activation of Protein Kinase G (PKG) and subsequent suppression of the Wnt/β-catenin signaling pathway. Furthermore, this compound activates both the intrinsic and extrinsic apoptotic pathways, modulating the expression of Bcl-2 family proteins and death receptors. This guide summarizes key quantitative data, provides detailed experimental protocols, and visualizes the complex signaling networks involved.

Core Mechanisms of this compound-Induced Apoptosis

This compound employs a multi-faceted approach to trigger programmed cell death in tumor cells. The primary mechanisms are not reliant on COX inhibition, suggesting a favorable profile for repositioning as an anti-cancer agent with potentially reduced gastrointestinal toxicity.

cGMP/PKG Signaling Pathway

A pivotal mechanism is the inhibition of cGMP-specific phosphodiesterase 5 (PDE5).[1][2][3] This inhibition leads to an accumulation of intracellular cGMP and subsequent activation of cGMP-dependent protein kinase (PKG).[1][4][5] Activated PKG then phosphorylates downstream targets, a key one being β-catenin.

Wnt/β-catenin Pathway Suppression

The activation of the cGMP/PKG pathway directly impacts the oncogenic Wnt/β-catenin signaling cascade. This compound treatment leads to a decrease in the levels of non-phosphorylated β-catenin and abrogates β-catenin/TCF-mediated transcription.[6][7] This results in the downregulation of critical pro-survival and proliferative genes such as cyclin D1 and survivin.[4][8]

Intrinsic (Mitochondrial) Apoptosis Pathway

This compound modulates the balance of Bcl-2 family proteins, tipping the scales towards apoptosis. It has been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[9] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.[10][11]

Extrinsic (Death Receptor) Pathway

The extrinsic pathway is also engaged by this compound. It upregulates the expression of Death Receptor 5 (DR5), sensitizing tumor cells to apoptosis induction via this pathway.[12][13] This leads to the activation of the initiator caspase-8, which can then directly cleave and activate caspase-3, or cleave Bid to tBid, further amplifying the mitochondrial apoptotic signal.[11][12]

Quantitative Data on this compound Activity

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

Table 1: IC50 Values for Growth Inhibition by this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer | 60-85 | [1][14] |

| ZR75-1 | Breast Cancer | 60-85 | [14] |

| SK-BR-3 | Breast Cancer | 60-85 | [14] |

| HT-29 | Colon Cancer | 34-85 | [3][15] |

| SW480 | Colon Cancer | 73-85 | [3] |

| HCT116 | Colon Cancer | 73-85 | [3][15] |

| LT97 | Colon Adenoma | 25 | [16] |

| Hep G2 | Hepatoma | Not specified, but dose-dependent effect | [17] |

| MPNST S462 & S520 | Malignant Peripheral Nerve Sheath Tumor | 63 | [18] |

| OV433 | Ovarian Cancer | 90.5 | [19] |

| OVCAR5 | Ovarian Cancer | 76.9 | [19] |

| MES | Ovarian Cancer | 80.2 | [19] |

| OVCAR3 | Ovarian Cancer | 52.7 | [19] |

Table 2: Induction of Apoptosis by this compound

| Cell Line | Treatment | Apoptosis Rate (%) | Fold Increase in Caspase Activity | Reference |

| MCF-7 | 20 µM, 72h | 25.31 | - | |

| MCF-7 | 40 µM, 72h | 36.7 | - | [10] |

| MCF-7 | 80 µM, 72h | 64.7 | - | [10] |

| MDA-MB-231 | 100 µM, 5h | - | 2-8 fold (Caspase-3/7) | |

| SK-BR-3 | 100 µM, 5h | - | 2-8 fold (Caspase-3/7) | [14] |

| ZR75-1 | 100 µM, 5h | - | 2-8 fold (Caspase-3/7) | [14] |

| HT-29 | 100 µM, 48h | 6-fold increase (TUNEL positive) | - | [3] |

| HT-29 | 200 µM, 48h | 15-fold increase (TUNEL positive) | - | [3] |

| MES | 100 µM | - | 1.86-fold (Caspase-3), 1.26-fold (Caspase-8), 1.28-fold (Caspase-9) | [19] |

| OVCAR5 | 100 µM | - | 1.78-fold (Caspase-3), 1.20-fold (Caspase-8), 1.74-fold (Caspase-9) | [19] |

Table 3: Modulation of Key Apoptotic Proteins and Molecules by this compound

| Cell Line | Molecule | Effect | Reference |

| MCF-7 | Bax | Upregulated | |

| MCF-7 | Bcl-2 | Downregulated | [10] |

| MCF-7 | Cleaved Caspase-3 | Upregulated | [10] |

| HCT116 | β-catenin | Decreased protein and mRNA levels | [8] |

| HCT116 | Cyclin D1 | Downregulated | [8] |

| HCT116 | Survivin | Downregulated | [8] |

| DLD1 & SW480 | Non-phosphorylated β-catenin | Decreased | [6] |

| Breast Cancer Cells | cGMP | Increased | |

| Colon Tumor Cells | cGMP | Increased | [20] |

| COLO 829 (Melanoma) | p53 | Increased | [21] |

| COLO 829 (Melanoma) | Bax | Increased | [21] |

| COLO 829 (Melanoma) | Bcl-2 | Decreased | [21] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathways and a typical experimental workflow for studying this compound-induced apoptosis.

Caption: Signaling pathways of this compound-induced apoptosis.

Caption: Experimental workflow for studying this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing this compound-induced apoptosis.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on cell viability.[1][11][12][22][23]

Materials:

-

96-well tissue culture plates

-

Tumor cell line of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][4][13][24]

Materials:

-

6-well tissue culture plates

-

Tumor cell line of interest

-

Complete culture medium

-

This compound stock solution

-

PBS (Phosphate-Buffered Saline)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the viability assay.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with ice-cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Gating and Quantification: Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates. Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Caspase-3/7 Activity Assay

This luminescent assay quantifies the activity of the executioner caspases 3 and 7.[25][26][27][28][29]

Materials:

-

White-walled 96-well plates

-

Tumor cell line of interest

-

Complete culture medium

-

This compound stock solution

-

Caspase-Glo® 3/7 Assay System (Promega)

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described previously.

-

Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

-

Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

-

Incubation: Mix the contents by gently shaking the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

-

Data Analysis: Express the results as fold change in caspase activity relative to the vehicle-treated control.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis.[9][30][31][32]

Materials:

-

6-well or 10 cm tissue culture dishes

-

Tumor cell line of interest

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-catenin, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL (Enhanced Chemiluminescence) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells and treat with this compound.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and denature by heating at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and incubate with ECL substrate.

-

Imaging and Analysis: Capture the chemiluminescent signal and quantify the band intensities using image analysis software. Normalize the expression of the target proteins to a loading control like β-actin.

Conclusion

This compound induces apoptosis in a variety of tumor cells through a combination of COX-independent mechanisms. Its ability to inhibit PDE5, leading to the suppression of the pro-survival Wnt/β-catenin pathway, and to activate both the intrinsic and extrinsic apoptotic pathways, makes it a compelling candidate for further investigation in cancer therapy and chemoprevention. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to explore the anti-cancer potential of this compound. The visualization of the intricate signaling networks offers a clear framework for understanding its mode of action and for designing future studies.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 3. Colon tumor cell growth inhibitory activity of this compound and other NSAIDs is associated with PDE5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Sulindac selectively inhibits colon tumor cell growth by activating the cGMP/PKG pathway to suppress Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulindac targets nuclear β-catenin accumulation and Wnt signalling in adenomas of patients with familial adenomatous polyposis and in human colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulindac targets nuclear beta-catenin accumulation and Wnt signalling in adenomas of patients with familial adenomatous polyposis and in human colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of this compound on proliferation and apoptosis of human breast cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. MTT (Assay protocol [protocols.io]

- 13. bosterbio.com [bosterbio.com]

- 14. This compound selectively inhibits growth and induces apoptosis of human breast tumor cells by PDE5 inhibition, elevation of cGMP, and activation of PKG - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sulindac selectively inhibits colon tumor cell growth by activating the cGMP/PKG pathway to suppress Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Sulindac induces apoptosis, inhibits proliferation and activates caspase-3 in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sulindac derivatives inhibit cell growth and induce apoptosis in primary cells from malignant peripheral nerve sheath tumors of NF1-patients - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sulindac exhibits anti-proliferative and anti-invasive effects and enhances the sensitivity to paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The effect of sulindac on redox homeostasis and apoptosis-related proteins in melanotic and amelanotic cells - PMC [pmc.ncbi.nlm.nih.gov]